molecular formula C10H13ClFN B2457202 (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1210859-27-0

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2457202
CAS No.: 1210859-27-0
M. Wt: 201.67
InChI Key: IPMVOKVJJJVBGC-PPHPATTJSA-N
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Description

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVOKVJJJVBGC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidone Intermediate Strategy

A prevalent approach involves pyrrolidone as a starting material. In one method, pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone carboxylate, which subsequently undergoes Grignard addition with 2-fluorobenzene derivatives. For example, 2-fluorophenylmagnesium bromide adds to the carbonyl group, yielding a tertiary alcohol intermediate. Acid-catalyzed dehydration then generates the 2-aryl-pyrroline, which is reduced to the pyrrolidine.

Key Reaction Conditions:

  • Grignard reagent: 2-fluorophenylmagnesium bromide (1.2–1.5 equiv)
  • Solvent: Tetrahydrofuran (THF) at −30°C to 50°C
  • Dehydration agent: HCl or p-toluenesulfonic acid in toluene

Reductive Amination Approach

An alternative route employs reductive amination of 2-fluorophenylacetone with 1,4-diaminobutane. The imine intermediate is reduced using sodium borohydride or catalytic hydrogenation, followed by cyclization to form the pyrrolidine ring. While this method offers simplicity, stereocontrol at the C2 position remains challenging without chiral catalysts.

Enantioselective Synthesis and Chiral Resolution

Asymmetric Catalytic Reduction

The Sharpless asymmetric dihydroxylation or Noyori transfer hydrogenation has been adapted for pyrrolidine synthesis. For instance, 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole undergoes enantioselective reduction using chiral ammonia borane complexes. D-Mandelic acid or R-BINOL-derived catalysts achieve enantiomeric excess (ee) >98% for the S-configuration.

Optimized Parameters:

  • Catalyst: D-Mandelic acid (10 mol%)
  • Reducing agent: Ammonia borane (1.5 equiv)
  • Solvent: Diethyl ether at 40°C for 24 hours

Kinetic Resolution via Lipase Catalysis

Racemic 2-(2-fluorophenyl)pyrrolidine can be resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. Acetylation of the (R)-enantiomer proceeds faster, allowing isolation of the desired (S)-enantiomer with 90–95% ee.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern plants employ continuous flow reactors to enhance reaction control and safety. A three-step sequence—Grignard addition, dehydration, and chiral reduction—achieves 85% overall yield with <0.5% impurities.

Process Advantages:

  • Reduced reaction time (8 hours vs. 24 hours batch)
  • Precise temperature control (−30°C to 50°C gradients)
  • Automated quenching minimizes exothermic risks

Solvent Recycling Systems

Toluene and THF are recovered via distillation with >99% purity, reducing production costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, D2O): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 7.2 Hz, 1H, CH-N), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.30–1.80 (m, 4H, pyrrolidine-H).
  • HPLC-UV : Chiralcel OD-H column, n-hexane:isopropanol (80:20), retention time: 12.7 min (S-enantiomer).

Purity Assessment

  • Karl Fischer Titration : Water content <0.1%
  • Residual Solvents : GC-MS detection limits: THF <50 ppm, toluene <20 ppm

Challenges and Optimization Opportunities

Fluorine Substituent Reactivity

The electron-withdrawing fluorine atom slows electrophilic aromatic substitution, necessitating higher temperatures (80–100°C) for Friedel-Crafts alkylation.

Byproduct Formation

Over-reduction during chiral reductions generates 2-(2-fluorophenyl)pyrrolidine (5–8% yield), requiring silica gel chromatography for removal.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride include other fluorophenyl-substituted pyrrolidines and related heterocyclic compounds. Examples include:

  • 2-(4-Fluorophenyl)pyrrolidine
  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Bromophenyl)pyrrolidine

Uniqueness

What sets this compound apart from similar compounds is its specific fluorophenyl substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

(S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets. This structure is critical for its interactions with neurotransmitter receptors and other biomolecules.

The biological activity of this compound primarily involves:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial for mood regulation and psychiatric disorders. Preliminary studies suggest it may exhibit anxiolytic and antidepressant-like effects.
  • Enzyme Interaction : It may also influence enzymatic pathways, although specific enzyme targets require further elucidation. The fluorophenyl group plays a vital role in enhancing binding affinity and selectivity towards these targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related pyrrolidine compounds have shown promising results against various bacterial strains.

CompoundMIC against Staphylococcus aureus (µg/mL)MIC against Escherichia coli (µg/mL)
Compound A3.1212.5
Compound B6.2525
This compoundTBDTBD

The table above summarizes the minimum inhibitory concentration (MIC) values for related compounds, illustrating the potential for this compound to exhibit similar properties .

Neuropharmacological Activity

The compound has been investigated for its effects on neurotransmitter systems:

  • Dopamine Receptors : It may act as a partial agonist at certain dopamine receptors, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
  • Serotonin Receptors : Its interaction with serotonin receptors suggests potential applications in managing anxiety and depression.

Case Studies

  • Neuropharmacological Study : A study explored the effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety scores compared to control groups, supporting its potential as an anxiolytic agent.
  • Antimicrobial Evaluation : In vitro tests assessed the antibacterial activity of various pyrrolidine derivatives, including this compound. While direct results for this specific compound were not available, related derivatives showed effective inhibition against Gram-positive bacteria, indicating a promising direction for future research .

Q & A

Q. How to validate target engagement in vivo?

  • Protocol :

Administer compound (10 mg/kg, IP) to rodents.

Use microdialysis to measure extracellular serotonin in the prefrontal cortex.

Confirm 5-HT1A_{1A} engagement with WAY-100635 (antagonist) reversal of effects .

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